molecular formula C24H22F3N3O2 B2691088 [4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-41-8

[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Cat. No. B2691088
CAS RN: 866154-41-8
M. Wt: 441.454
InChI Key: LGTTYYPNUGDLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone is a useful research compound. Its molecular formula is C24H22F3N3O2 and its molecular weight is 441.454. The purity is usually 95%.
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Scientific Research Applications

CCR5 Receptor Antagonism and HIV Inhibition

Research has shown that certain compounds, including variants of piperazine-based molecules, exhibit potent noncompetitive allosteric antagonism of the CCR5 receptor. These compounds demonstrate significant antiviral effects against HIV-1, highlighting their potential in HIV treatment strategies. One study compared the receptor-based mechanism of action of 873140, a potent CCR5 antagonist, with other allosteric antagonists, underscoring the diverse allosteric effects these compounds can exert on the CCR5 receptor, which could be crucial in overcoming HIV viral resistance (Watson et al., 2005).

Antimicrobial Activity

Compounds with a piperazine ring have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. A study on novel triazole analogues of piperazine showed significant inhibition of bacterial growth, indicating the potential for further development into antibacterial agents. These findings suggest a promising avenue for creating new antibiotics to combat resistant bacterial strains (Nagaraj et al., 2018).

Soluble Epoxide Hydrolase Inhibition

Research into the inhibition of soluble epoxide hydrolase, an enzyme involved in various physiological processes including inflammation and blood pressure regulation, has identified piperidine-carboxamide derivatives as potent inhibitors. These findings are significant for the development of therapeutic agents targeting diseases associated with the enzyme's activity, offering insights into the drug development process for treating cardiovascular diseases and inflammatory conditions (Thalji et al., 2013).

Oxazolidinone Antibacterial Agents

The synthesis and evaluation of piperazinyl oxazolidinone derivatives have led to the discovery of new antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. These compounds represent important advancements in the development of treatments for infections caused by resistant bacteria (Tucker et al., 1998).

Antifungal and Antimicrobial Properties

The synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities have identified compounds with good antimicrobial activity against tested pathogenic bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2/c1-17-4-2-3-5-21(17)29-12-14-30(15-13-29)23(31)18-6-9-20(10-7-18)32-22-11-8-19(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTTYYPNUGDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.